molecular formula C31H40O16 B1181400 Hemiphroside A CAS No. 165338-27-2

Hemiphroside A

Cat. No. B1181400
M. Wt: 668.6 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of heme-related compounds involves complex biochemical pathways, predominantly occurring during erythropoiesis, where heme synthesis precedes and is crucial for globin synthesis (Dailey & Meissner, 2013). The process is highly regulated, with distinct differences in regulation between erythroid cells and other cell types. Similar synthetic pathways may be involved in the synthesis of Hemiphroside A, given its potential structural similarities to heme-related compounds.

Molecular Structure Analysis

Hemiphroside A's molecular structure can be inferred to have complexities similar to heme and its derivatives. For instance, the synthesis of aromatic hemiporphyrazines, which share a relation to heme structure, involves a redox-switchable process that results in compounds with intense absorption in the near-infrared region, indicating a complex aromatic nature with significant electron delocalization (Muranaka et al., 2012). This insight into the molecular structure of related compounds can shed light on the potential structural characteristics of Hemiphroside A.

Chemical Reactions and Properties

The chemical reactions and properties of heme-related compounds are varied and complex. The transformation from heme B to heme A involves enzymatic reactions that introduce a farnesyl moiety and oxidize a methyl substituent to an aldehyde (Brown et al., 2002). Such transformations indicate the reactive nature of heme compounds, which could be extrapolated to understand the reactivity of Hemiphroside A.

Physical Properties Analysis

The physical properties of heme and its derivatives are influenced by their molecular structure. For instance, the synthesis of hematite spherules and their crystallographic properties provide insights into the potential physical properties of Hemiphroside A, given its possible structural similarities to heme compounds. The radial growth texture and alignment of the crystallographic axes in these compounds suggest unique physical characteristics, such as optical properties, that might be shared by Hemiphroside A (Golden et al., 2008).

Chemical Properties Analysis

The chemical properties of heme-related compounds, such as their ability to bind gases and participate in electron transfer reactions, are central to their biological functions. The synthesis and functional expression of enzymes in heme biosynthesis highlight the chemical versatility of heme compounds (Layer et al., 2010). This chemical versatility, including redox activities and coordination chemistry, could be relevant to understanding the chemical properties of Hemiphroside A.

Scientific Research Applications

  • A study by Tian and Zhou (2004) on the chemical constituents of Hemiphragma heterophyllum identified Hemiphroside A among other compounds. This suggests that Hemiphroside A may be of interest in phytochemical studies and possibly in the exploration of natural product pharmacology (Tian & Zhou, 2004).

  • In another study, Yang et al. (2004) discovered a new monoterpene glycoside, Hemiphroside C, from Hemiphragma heterophyllum, indicating ongoing research in identifying novel compounds from this plant which includes Hemiphroside A (Yang, Li, Li, & Zhang, 2004).

Safety And Hazards

The safety data sheet for Hemiphroside A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)35)9-10-43-30-27(40)29(47-31-26(39)25(38)24(37)21(13-32)44-31)28(22(14-33)45-30)46-23(36)8-5-15-3-6-17(34)20(12-15)42-2/h3-8,11-12,21-22,24-35,37-40H,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUXVDUAEAQCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 124222271

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
H Wang, Y Sun, WC Ye, F Xiong, JJ Wu… - Chemical and …, 2004 - jstage.jst.go.jp
One new phenylenthanoid glycoside, scroside D (2), was isolated from the roots of Picrorhiza scrophulariiflora (Scrophulariaceae), together with nine known phenylethanoid and …
Number of citations: 43 www.jstage.jst.go.jp
L Tian, J Zhou - Zhongguo Zhong yao za zhi= Zhongguo …, 2004 - pubmed.ncbi.nlm.nih.gov
Objective To study the chemical constituents from Hemiphragma heterophyllum. Method The constituents were isolated and purified by chromatographic technology and their structures …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
H Wang, WC Ye, F Xiong… - Zhongguo Zhong yao …, 2004 - pubmed.ncbi.nlm.nih.gov
Objective To study the phenylethanoid glycosides from root of Picrorhiza scrophulariiflora. Method Column chromatographic techniques were used for isolation and purification of …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
X Cao, J Qiao, L Wang, X Ye, L Zheng… - Rapid …, 2012 - Wiley Online Library
… ), consistent with the constitutional isomers of scroside B and hemiphroside A.3, 5, 9, 20 As … and -13 as one of the constitutional isomers of scroside B and hemiphroside A, respectively. …
XY Tian, MX Li, T Lin, Y Qiu, YT Zhu, XL Li… - European Journal of …, 2021 - Elsevier
Phenylethanoid glycosides (PhGs) are compounds made of phenylethyl alcohol, caffeic acid and glycosyl moieties. The first published references about phenylethanoid glycosides …
Number of citations: 70 www.sciencedirect.com
SX Huang, X Liao, QJ Nie, LS Ding… - Helvetica Chimica …, 2004 - Wiley Online Library
Three new phenyl glycosides, scrophenoside A (1), B (2), and C (3), and two new phenylethyl glycosides, scroside D (4) and scroside E (5), were isolated from the stem of Picrorhiza …
Number of citations: 45 onlinelibrary.wiley.com
DW Zhang, RH Luo, L Xu, LM Yang, XS Xu… - International journal of …, 2020 - Elsevier
… Dose–response curves of verbascoside (A), hemiphroside A (B), mangiferin (C), nyasicoside (D), rubranol (E) and hirsutanonol (F) for inhibiting the HIV-1 capsid C-terminal domain–…
Number of citations: 3 www.sciencedirect.com
J Xu, C Tong, Q Fu, K Guo, S Shi, Y Xiao - eFood, 2020 - Wiley Online Library
… –Glc] − , which were then tentatively assigned as scroside B and hemiphroside A [12,32,37]. … (22), scroside B (30), and hemiphroside A (34) were found in the other species in Plantago …
Number of citations: 8 onlinelibrary.wiley.com
MB Rokaya, B Parajuli, KP Bhatta, B Timsina - Journal of …, 2020 - Elsevier
Ethnopharmacological relevance Neopicrorhiza scrophulariiflora (Pennell) Hong is important medicinal plant that is native to the eastern Himalayas and Hengduan mountains in China. …
Number of citations: 7 www.sciencedirect.com
JN Sah, VK Varshney - Am J Essent Oil, 2013 - essencejournal.com
Picrorhiza (family Scrophulariaceae) is a small genus of two important endangered medicinal plant species-Picrorhiza kurrooa Royle ex Benth and Picrorhiza scrophulariiflora Pennel of …
Number of citations: 52 www.essencejournal.com

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